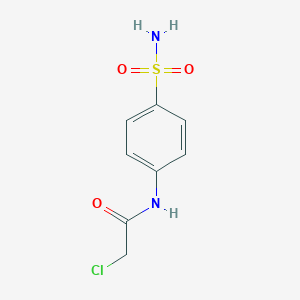

2-chloro-N-(4-sulfamoylphenyl)acetamide

Description

Contextual Significance of Sulfonamide and Chloroacetamide Derivatives in Research

The sulfonamide functional group, -S(=O)₂NR₂-, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. ajchem-b.comresearchgate.netajchem-b.com Since their discovery, sulfonamides, or "sulfa drugs," have been pivotal in the development of antimicrobial agents and continue to be a focus of extensive research due to their broad spectrum of biological activities. ajchem-b.comresearchgate.net Beyond their antibacterial properties, sulfonamide derivatives have been investigated for their potential as anticancer, antiviral, and antidiabetic agents. researchgate.net The chemical versatility of the sulfonamide group allows for the synthesis of diverse molecular architectures with varied pharmacological profiles. nih.gov

Similarly, chloroacetamide derivatives are recognized for their utility as reactive intermediates in organic synthesis. hschemraw.comnbinno.com The presence of a chlorine atom alpha to the carbonyl group makes them susceptible to nucleophilic substitution, enabling the facile introduction of various functional groups. nbinno.com This reactivity has been exploited in the synthesis of numerous biologically active molecules, including pharmaceuticals and agrochemicals. hschemraw.comwikipedia.org The chloroacetamide moiety is a key building block in the construction of more complex molecular scaffolds. nbinno.com

Research Rationale and Scope of Investigations for 2-chloro-N-(4-sulfamoylphenyl)acetamide

The compound this compound incorporates both the sulfonamide and chloroacetamide functionalities, making it a subject of interest for chemical and pharmacological research. The rationale for its investigation stems from the potential to combine the biological activities associated with both moieties. Specifically, the sulfonamide group is a well-established pharmacophore known to inhibit carbonic anhydrases, enzymes that are implicated in various physiological and pathological processes. nih.gov

The primary scope of investigations into this compound has been its synthesis and structural characterization. nih.gov Detailed crystallographic studies have been undertaken to elucidate its three-dimensional structure, providing valuable insights into its molecular geometry, bond lengths, and intermolecular interactions. nih.gov This foundational knowledge is crucial for understanding its chemical behavior and for designing future derivatives with potentially enhanced biological activities.

Overview of Prior Academic Research on Related Chemical Scaffolds

Academic research on chemical scaffolds related to this compound, namely N-acylsulfonamides and other acetamide-sulfonamide conjugates, is extensive. N-acylsulfonamides are often synthesized as bioisosteres of carboxylic acids, exhibiting similar physicochemical properties that can be advantageous in drug design. nih.govresearchgate.net These scaffolds have been explored for a variety of therapeutic targets, including enzyme inhibition and receptor modulation. acs.org

Recent studies have focused on the synthesis and biological evaluation of acetamide-sulfonamide containing scaffolds. For instance, conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs have been investigated for their urease inhibitory activity. nih.govresearchgate.netacs.org These studies highlight the modular nature of this scaffold, where different components can be varied to fine-tune the biological activity. Furthermore, series of N-(substituted phenyl)-2-(sulfamoyl)phenyl)acetamide derivatives have been synthesized and evaluated for their anticancer properties. researchgate.nettandfonline.com This body of research underscores the continued interest in combining sulfonamide and acetamide (B32628) moieties to generate novel compounds with therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDNKFSVVIFOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326235 | |

| Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14949-01-0 | |

| Record name | N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14949-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 525660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14949-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-(4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4'-sulfamoylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

The synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide is achieved through the reaction of sulfanilamide (B372717) with 2-chloroethanoylchloride in the presence of a suitable solvent, such as tetrahydrofuran (B95107) (THF). The reaction is typically carried out under anhydrous conditions and at reduced temperatures to control the reactivity of the acyl chloride. nih.gov The resulting product can be purified by recrystallization. nih.gov

The characterization of this compound has been extensively detailed through single-crystal X-ray diffraction analysis. This technique provides precise information about the molecular structure and packing in the solid state.

Interactive Data Table: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₉ClN₂O₃S |

| Formula weight | 248.69 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 4.7870 (2) Å, b = 14.1868 (9) Å, c = 16.0158 (9) Å |

| α = 90°, β = 90.907 (4)°, γ = 90° | |

| Volume | 1087.53 (10) ų |

| Z | 4 |

| Density (calculated) | 1.519 Mg/m³ |

| Absorption coefficient | 0.53 mm⁻¹ |

| F(000) | 512 |

| Crystal size | 0.72 x 0.50 x 0.35 mm |

| Theta range for data collection | 2.5 to 26.5° |

| Index ranges | -5<=h<=5, -17<=k<=17, -20<=l<=20 |

| Reflections collected | 12474 |

| Independent reflections | 2193 [R(int) = 0.032] |

| Completeness to theta = 26.5° | 99.5 % |

| Absorption correction | Integration |

| Max. and min. transmission | 0.830 and 0.734 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2193 / 0 / 164 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.046, wR2 = 0.117 |

| R indices (all data) | R1 = 0.052, wR2 = 0.123 |

| Largest diff. peak and hole | 0.33 and -0.40 e.Å⁻³ |

Chemical and Physical Properties

The chemical and physical properties of 2-chloro-N-(4-sulfamoylphenyl)acetamide are largely dictated by its constituent functional groups. The compound is a white solid at room temperature. nih.gov The molecular structure features a benzene (B151609) ring substituted with a sulfonamide group and an N-chloroacetamide group.

Interactive Data Table: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degrees (°) |

| S-O(1) | 1.432 (2) | O(1)-S-O(2) | 118.38 (14) |

| S-O(2) | 1.433 (2) | O(1)-S-N(1) | 107.12 (12) |

| S-N(1) | 1.628 (2) | O(2)-S-N(1) | 107.51 (13) |

| S-C(1) | 1.761 (3) | O(1)-S-C(1) | 108.35 (13) |

| Cl-C(8) | 1.765 (4) | O(2)-S-C(1) | 107.82 (13) |

| O(3)-C(7) | 1.220 (4) | N(1)-S-C(1) | 107.38 (12) |

| N(2)-C(7) | 1.348 (4) | C(7)-N(2)-C(4) | 127.1 (3) |

| N(2)-C(4) | 1.417 (4) | O(3)-C(7)-N(2) | 124.0 (4) |

| C(7)-C(8) | 1.519 (5) | O(3)-C(7)-C(8) | 120.4 (3) |

| N(2)-C(7)-C(8) | 115.6 (3) | ||

| Cl-C(8)-C(7) | 112.5 (3) |

Reactivity and Stability

The reactivity of 2-chloro-N-(4-sulfamoylphenyl)acetamide is characterized by the chemical properties of its functional groups. The chloroacetamide moiety is a key site of reactivity, with the chlorine atom being a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the C-8 position.

The amide bond exhibits typical amide chemistry, including hydrolysis under acidic or basic conditions, although it is generally more stable than an ester bond. The sulfonamide group is relatively stable, but the N-H protons are acidic and can be deprotonated by a strong base. The aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the substituents influencing the position of substitution.

The stability of the compound is good under normal laboratory conditions. It is a solid with a high melting point, suggesting strong intermolecular forces in the crystal lattice. nih.gov

Spectroscopic Data

Direct Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide

The synthesis of this compound is most commonly achieved through the acylation of sulfanilamide (B372717) with chloroacetyl chloride.

Synthetic Routes from Sulfanilamide and Chloroacetyl Chloride

The primary method for synthesizing the title compound involves the reaction between sulfanilamide (4-aminobenzenesulfonamide) and chloroacetyl chloride. iaea.org This reaction forms an amide bond by acylating the amino group of sulfanilamide. Research has explored different solvents and conditions to facilitate this transformation.

One established route involves dissolving sulfanilamide in a suitable solvent, such as dimethylformamide (DMF), and then slowly adding chloroacetyl chloride at room temperature. iaea.org An alternative procedure utilizes tetrahydrofuran (B95107) (THF) as the solvent. nih.govresearchgate.net In this variation, sulfanilamide is stirred in THF, followed by the slow addition of chloroacetyl chloride. nih.gov This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the highly reactive chloroacetyl chloride. nih.gov

General synthetic approaches for N-aryl chloroacetamides often employ a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation. researchgate.net In the THF-based synthesis of this compound, N-ethylmaleimide has been used as an HCl scavenger, which precipitates from the reaction mixture as a salt, simplifying its removal. nih.gov

Optimization of Reaction Conditions and Isolation Procedures

The efficiency and purity of the synthesized this compound are highly dependent on the reaction conditions and subsequent purification steps.

For the synthesis conducted in THF, the reaction is performed at a cooled temperature of 258 K (-15 °C) for approximately 4 hours to control the exothermic nature of the reaction and minimize side products. nih.gov The isolation process is multi-step, beginning with the filtration of the precipitated N-ethylmaleimide/HCl salt after the reaction mixture is warmed to room temperature. nih.govresearchgate.net The THF solvent is then removed under reduced pressure (in vacuo). nih.gov

The resulting solid is purified through a liquid-liquid extraction process. It is first dissolved in ethyl acetate (B1210297) and then washed sequentially with 3M hydrochloric acid, a saturated sodium bicarbonate solution to remove any unreacted acidic or basic materials, and finally with brine. nih.gov The organic layer is dried over magnesium sulfate, and the solvent is evaporated to yield the crude product. nih.gov Final purification is achieved by recrystallization from water, affording the title compound as a white solid with a reported yield of 70% and a melting point of 492–495 K (219-222 °C). nih.govresearchgate.net

| Parameter | Condition | Source |

| Starting Materials | Sulfanilamide, Chloroacetyl Chloride | iaea.orgnih.gov |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | iaea.orgnih.gov |

| Temperature | 258 K (-15 °C) | nih.gov |

| Reaction Time | 4 hours | nih.gov |

| Purification | Filtration, Extraction (Ethyl Acetate), Washing (HCl, NaHCO₃, Brine), Recrystallization (Water) | nih.gov |

| Yield | 70% | nih.gov |

| Melting Point | 492–495 K (219-222 °C) | nih.govresearchgate.net |

Derivatization Strategies Utilizing this compound as a Key Intermediate

The presence of the electrophilic α-chloro group makes this compound a valuable building block for synthesizing more complex molecules, particularly various heterocyclic systems. researchgate.net The chlorine atom is a good leaving group, readily undergoing nucleophilic substitution, which is the foundational step for many derivatization strategies.

Synthesis of Thiazolone and Thiazolidinone Derivatives

Thiazole-based sulfonamides are a class of compounds with significant interest in medicinal chemistry. researchgate.net The chloroacetamide moiety in this compound is a key precursor for forming thiazole (B1198619) and thiazolidinone rings. For example, it serves as the starting material for the synthesis of 4-(4-Oxo-4,5-dihydrothiazol-2-ylamino)benzenesulfonamide. iaea.org

The general synthesis of 4-thiazolidinones often involves the cyclization reaction between a Schiff base (imine) and a compound containing a thiol group, such as thioglycolic acid. sysrevpharm.orgresearchgate.net Alternatively, the chloroacetyl group can react directly with a sulfur nucleophile. For instance, the reaction of this compound with thiourea (B124793) can lead to the formation of a 2-aminothiazole (B372263) derivative. This reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the chloroacetamide, followed by intramolecular cyclization and dehydration to form the thiazole ring. nih.gov

Preparation of Sulfonamide Pyrazoline Derivatives

Pyrazoline derivatives containing a sulfonamide scaffold are another important class of heterocyclic compounds. researchgate.net A common synthetic route to pyrazolines involves the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazine (B178648) derivatives. ajgreenchem.com

To utilize this compound as an intermediate, a multi-step pathway is required. First, a suitable chalcone (B49325) bearing the N-(4-sulfamoylphenyl)acetamide moiety must be prepared. This can be accomplished by reacting a molecule containing both the chloroacetamide group and a methyl ketone, such as N-(4-acetylphenyl)-2-chloroacetamide, with an aromatic aldehyde in the presence of a base (Claisen-Schmidt condensation). researchgate.net The resulting chalcone, which now incorporates the core structure of the starting material, can then undergo a cyclization reaction with hydrazine hydrate (B1144303) or a substituted hydrazine to yield the final sulfonamide-pyrazoline derivative. researchgate.netajgreenchem.com

Formation of Sulfanilamide-Linked Isatin-Hydrazide Conjugates

Molecular hybridization, or the conjugation of different pharmacophores, is a common strategy in drug design. Isatin (B1672199) (indole-2,3-dione) is a versatile scaffold for creating such hybrid molecules. nih.gov The compound this compound can act as a linker to conjugate the sulfanilamide moiety with an isatin core.

The synthetic process involves a two-step procedure. nih.gov First, the nitrogen atom of the isatin ring is N-alkylated using this compound in the presence of a base like potassium carbonate in DMF. nih.gov In this step, the isatin nitrogen acts as a nucleophile, displacing the chlorine atom of the chloroacetamide. The second step involves the condensation of the C3-keto group of the newly formed N-substituted isatin with a hydrazine derivative, such as 4-hydrazinylbenzenesulfonamide, to form a hydrazone linkage. nih.gov This sequence effectively uses the chloroacetamide as a bridge to create a complex sulfanilamide-linked isatin-hydrazide conjugate.

Generation of 1,2,3-Triazoline (B1256620) Derivatives

The synthesis of 1,2,3-triazoline derivatives from this compound is typically achieved through a two-step sequence involving the initial conversion of the chloroacetamide to the corresponding azide (B81097), followed by a [3+2] cycloaddition reaction with an alkyne.

The first step is a nucleophilic substitution reaction where the chlorine atom is displaced by an azide ion, typically from sodium azide. This reaction is commonly carried out in a mixture of ethanol (B145695) and water under reflux conditions to yield 2-azido-N-(4-sulfamoylphenyl)acetamide. This intermediate is a key building block for the subsequent cycloaddition.

The second step is the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. bioclone.netnih.gov In this reaction, the 2-azido-N-(4-sulfamoylphenyl)acetamide is reacted with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction proceeds with high regioselectivity to afford the 1,4-disubstituted 1,2,3-triazole derivative. A variety of alkynes can be employed in this reaction, allowing for the introduction of diverse substituents onto the triazole ring.

A general reaction scheme is presented below:

Step 1: Azide Formation

Cl-CH2-CO-NH-C6H4-SO2NH2 + NaN3 → N3-CH2-CO-NH-C6H4-SO2NH2 + NaCl

Step 2: Cycloaddition

N3-CH2-CO-NH-C6H4-SO2NH2 + R-C≡CH --(Cu(I) catalyst)--> [1,2,3-triazole derivative]

| Alkyne (R-C≡CH) | Product |

| Phenylacetylene | 1-((4-sulfamoylphenyl)carbamoyl)methyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | 1-((4-sulfamoylphenyl)carbamoyl)methyl)-4-(hydroxymethyl)-1H-1,2,3-triazole |

| 1-Ethynylcyclohexene | 1-((4-sulfamoylphenyl)carbamoyl)methyl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole |

| 3,3-Dimethyl-1-butyne | 1-((4-sulfamoylphenyl)carbamoyl)methyl)-4-(tert-butyl)-1H-1,2,3-triazole |

Synthesis of N-Benzyl and N-Methylbenzyl Substituted Sulfamoylphenyl Acetamides

The synthesis of N-benzyl and N-methylbenzyl substituted sulfamoylphenyl acetamides from this compound involves a nucleophilic substitution reaction where the chlorine atom is displaced by benzylamine (B48309) or a substituted benzylamine. This reaction results in the formation of a new carbon-nitrogen bond.

The reaction is typically carried out by treating this compound with the desired benzylamine in a suitable solvent. A base is often added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine (B128534) or potassium carbonate, and solvents such as ethanol, acetonitrile, or dimethylformamide (DMF) are frequently used. The reaction mixture is typically stirred at room temperature or heated to facilitate the substitution.

The general reaction is as follows:

Cl-CH2-CO-NH-C6H4-SO2NH2 + R-C6H4-CH2-NH2 --(Base)--> R-C6H4-CH2-NH-CH2-CO-NH-C6H4-SO2NH2 + HCl

| Benzylamine Derivative | Product |

| Benzylamine | 2-(Benzylamino)-N-(4-sulfamoylphenyl)acetamide |

| 4-Methylbenzylamine | 2-((4-Methylbenzyl)amino)-N-(4-sulfamoylphenyl)acetamide |

| 2-Methylbenzylamine | 2-((2-Methylbenzyl)amino)-N-(4-sulfamoylphenyl)acetamide |

| 4-Methoxybenzylamine | 2-((4-Methoxybenzyl)amino)-N-(4-sulfamoylphenyl)acetamide |

Preparation of Thio- and Seleno-acetamide Analogues

The conversion of the carbonyl group of the acetamide (B32628) moiety in this compound into a thiocarbonyl or selenocarbonyl group provides access to thio- and seleno-acetamide analogues, respectively.

Thio-acetamide Analogues:

The most common method for the synthesis of thioamides from their corresponding amides is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgnih.govencyclopedia.pub The reaction involves heating the amide with Lawesson's reagent in an anhydrous solvent such as toluene (B28343) or tetrahydrofuran (THF). chemspider.com The reaction proceeds through a thiaoxaphosphetane intermediate, which then rearranges to form the thioamide and a phosphorus-containing byproduct. It is important to perform the reaction under anhydrous conditions as Lawesson's reagent is sensitive to moisture.

The general reaction is as follows:

Cl-CH2-CO-NH-C6H4-SO2NH2 + Lawesson's Reagent → Cl-CH2-CS-NH-C6H4-SO2NH2

Seleno-acetamide Analogues:

The synthesis of seleno-acetamide analogues can be achieved by reacting this compound with a source of selenide (B1212193) ions. A common method involves the in-situ preparation of sodium hydrogen selenide (NaHSe) by the reduction of elemental selenium with sodium borohydride (B1222165) in an aqueous or alcoholic solution. ekb.eg The this compound is then added to this solution, and the nucleophilic selenide displaces the chloride ion to form the corresponding seleno-ether, which in this case would be a diselenide bridged acetamide derivative. To obtain the monoselenated compound, careful control of stoichiometry and reaction conditions is necessary. An alternative approach involves the reaction with other selenating agents, though these are less common.

A plausible reaction leading to a diselenide is shown below:

2 Cl-CH2-CO-NH-C6H4-SO2NH2 + 2 NaHSe → (CH2-CO-NH-C6H4-SO2NH2)2Se2 + 2 NaCl + H2

| Reagent | Product Type |

| Lawesson's Reagent | Thio-acetamide |

| Sodium Hydrogen Selenide | Seleno-acetamide derivative |

Derivatization Involving Thiazolidine-2,4-dione Scaffolds

The reaction of this compound with thiazolidine-2,4-dione provides a route to novel derivatives incorporating this biologically important heterocyclic scaffold. The reaction proceeds via N-alkylation of the thiazolidine-2,4-dione ring.

The nitrogen atom of the thiazolidine-2,4-dione is nucleophilic and can displace the chlorine atom of the chloroacetamide. This reaction is typically carried out in the presence of a base to deprotonate the thiazolidine-2,4-dione, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium bicarbonate or potassium carbonate, and the reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF). niscpr.res.in The reaction mixture is usually stirred at room temperature or gently heated to promote the alkylation. This synthetic strategy allows for the direct linkage of the sulfamoylphenyl acetamide moiety to the thiazolidine-2,4-dione ring.

The general reaction scheme is as follows:

Cl-CH2-CO-NH-C6H4-SO2NH2 + Thiazolidine-2,4-dione --(Base)--> 3-(2-((4-sulfamoylphenyl)amino)-2-oxoethyl)thiazolidine-2,4-dione

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Thiazolidine-2,4-dione | Sodium Bicarbonate | DMF | 3-(2-((4-sulfamoylphenyl)amino)-2-oxoethyl)thiazolidine-2,4-dione |

| This compound | 5-Benzylidenethiazolidine-2,4-dione | Potassium Carbonate | DMF | 5-Benzylidene-3-(2-((4-sulfamoylphenyl)amino)-2-oxoethyl)thiazolidine-2,4-dione |

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The analysis of this compound is expected to reveal characteristic absorption bands corresponding to its various structural components.

| Frequency Range (cm⁻¹) | Bond | Functional Group |

| 3400-3200 | N-H | Amide and Sulfonamide |

| 3100-3000 | C-H | Aromatic |

| 1700-1650 | C=O | Amide (Amide I) |

| 1620-1580 | C=C | Aromatic |

| 1570-1515 | N-H | Amide (Amide II) |

| 1350-1300 & 1170-1150 | S=O | Sulfonamide (asymmetric & symmetric) |

| 800-600 | C-Cl | Chloroalkane |

Note: This data is representative and based on typical vibrational frequencies for the respective functional groups, as specific experimental data for this compound is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which allows for the determination of the molecular structure in solution.

¹H-NMR spectroscopy gives insights into the number, type, and connectivity of hydrogen atoms in a molecule. For this compound, the expected signals would correspond to the aromatic protons, the amine protons of the sulfonamide and amide groups, and the methylene protons of the chloroacetamide group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | -NH-C=O |

| ~7.8-8.0 | Multiplet | 4H | Aromatic Protons |

| ~7.3 | Singlet | 2H | -SO₂NH₂ |

| ~4.3 | Singlet | 2H | -CH₂Cl |

Note: This data is a hypothetical representation based on known chemical shifts for similar structures, as specific experimental data is not available.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~140-120 | Aromatic Carbons |

| ~45 | -CH₂Cl |

Note: This is a predicted spectrum based on typical carbon chemical shifts, as specific experimental data could not be located.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The molecular formula for this compound is C₈H₉ClN₂O₃S, with a molecular weight of approximately 248.69 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ and other peaks corresponding to the fragmentation of the molecule. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio).

| m/z | Interpretation |

| ~248/250 | Molecular ion peak [M]⁺/[M+2]⁺ |

| Other peaks | Fragmentation pattern |

Note: Specific fragmentation data is not available in the public domain.

Elemental Analysis for Compositional Verification

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. For this compound (C₈H₉ClN₂O₃S), the theoretical elemental composition can be calculated. Experimental values from combustion analysis would be expected to be in close agreement with these theoretical percentages to confirm the empirical formula.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 38.64 |

| Hydrogen (H) | 3.65 |

| Chlorine (Cl) | 14.26 |

| Nitrogen (N) | 11.26 |

| Oxygen (O) | 19.30 |

| Sulfur (S) | 12.89 |

Note: Specific experimental elemental analysis data was not found in the available literature.

Solid-State Structural Investigations

The definitive three-dimensional architecture of this compound in the solid state has been elucidated through single-crystal X-ray diffraction studies. These investigations provide precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within the crystal lattice. The compound crystallizes in the monoclinic space group. nih.gov

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₈H₉ClN₂O₃S |

| Formula weight | 248.69 |

| Crystal system | Monoclinic |

| a (Å) | 4.7870 (2) |

| b (Å) | 14.1868 (9) |

| c (Å) | 16.0158 (9) |

| β (°) | 90.907 (4) |

| Volume (ų) | 1087.53 (10) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Absorption coefficient (mm⁻¹) | 0.53 |

X-ray Crystallography for Molecular and Crystal Structure Determination

The molecular structure reveals key conformational features. The bond lengths and angles within the molecule are all within the expected ranges. For instance, the S=O bond distances are approximately 1.432 (2) Å and 1.433 (2) Å, with the O=S=O bond angle being 118.38 (14)°. nih.gov A notable aspect of the determined structure is a disorder in the carbonyl oxygen atom, which occupies two positions with occupancy factors of 0.67 and 0.33. researchgate.net

The conformation of the amide linkage and the chloroacetamide side chain is defined by several key torsion angles. These angles describe the rotational orientation of different parts of the molecule relative to one another. The torsion angle C4—N2—C7—C8 is -173.3 (3)°, indicating a nearly anti-periplanar arrangement. nih.gov The orientation of the chloroacetyl group is further described by the N2—C7—C8—Cl1 torsion angle of -157.8 (2)° and the C4—N2—C7—O3B torsion angle of -4.8 (14)°. nih.govresearchgate.net

Selected Torsion Angles for this compound

| Torsion Angle | Value (°) |

| C4—N2—C7—C8 | -173.3 (3) |

| N2—C7—C8—Cl1 | -157.8 (2) |

| C4—N2—C7—O3B | -4.8 (14) |

An analysis of the planarity of the molecular subunits reveals that the benzene (B151609) ring and the amido (–NHCO–) plane are nearly coplanar. The dihedral angle between the benzene ring and the major occupancy component of the amido plane is a mere 4.1 (9)°. nih.govresearchgate.net This near-planarity suggests a degree of electronic conjugation between the phenyl ring and the amide group. In contrast, the sulfamoyl group is significantly twisted out of the plane of the benzene ring, with the dihedral angle between the O=S=O plane and the benzene ring being 126.81 (11)°. nih.gov

In the crystal structure, molecules of this compound are linked together by intermolecular N—H⋯O hydrogen bonds. nih.gov These interactions are crucial in stabilizing the crystal packing. The sulfonamide (–SO₂NH₂) and amide (–NHCO–) groups both participate as hydrogen bond donors, while the oxygen atoms of the sulfonyl and carbonyl groups act as acceptors. These interactions create a three-dimensional network that connects adjacent molecules. nih.govresearchgate.net

Intermolecular Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1A···O1ⁱ | 0.86 | 2.11 | 2.961 (4) | 171 |

| N1—H1B···O2ⁱⁱ | 0.86 | 2.17 | 3.011 (4) | 165 |

| N2—H2···O3Aⁱⁱⁱ | 0.86 | 2.12 | 2.951 (4) | 162 |

Symmetry codes: (i) x-1, y, z; (ii) -x+1, y+1/2, -z+1/2; (iii) x+1/2, -y+1/2, z-1/2.

While hydrogen bonding is the dominant intermolecular force in the crystal packing of this compound, an analysis of the crystal structure does not indicate the presence of significant π-π stacking interactions. Such interactions, which involve the stacking of aromatic rings, are a common feature in the crystal packing of many aromatic compounds. researchgate.net The absence of prominent π-π stacking in this structure suggests that the energetic stabilization is primarily achieved through the extensive network of hydrogen bonds.

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activities

The presence and nature of halogen atoms on the acetamide (B32628) moiety of 2-chloro-N-(4-sulfamoylphenyl)acetamide and its analogs can significantly impact their biological activities. The chloro group in the parent compound is a key feature that influences its reactivity and interaction with biological targets. nih.gov

Studies on related N-arylacetamides have shown that the chloro substituent's position and electronic properties are crucial for activity. researchgate.net For instance, in a series of N-(aryl)sulfonoamides, the conformation of the SO2-NH-CO-C segment, which is influenced by the chloroacetamide group, is critical for its solid-state structure and potential intermolecular interactions. researchgate.net The N-H and C=O bonds in the chloroacetamide portion of these molecules often adopt an anti conformation. researchgate.net

The synthesis of derivatives where the chloro group is replaced or its position is altered allows for a systematic exploration of its role. For example, replacing the chlorine with other halogens (e.g., fluorine, bromine) or other functional groups can modulate the compound's lipophilicity, electronic character, and steric profile, thereby affecting its pharmacological properties. The reaction of 2-chloro-N-(4-(N-pyrimidin-2-yl sulfamoyl) phenyl) acetamide, a derivative of sulfadiazine, with sodium azide (B81097) to form an azido derivative, which then undergoes cycloaddition reactions, highlights how the chloro group serves as a reactive handle for further molecular elaboration. sphinxsai.com This modification led to 1,2,3-triazoline (B1256620) derivatives with antibacterial activity. sphinxsai.com

Table 1: Influence of Halogenation on Antibacterial Activity of a Related Series

| Compound | Halogen Substituent | Target Bacteria | Activity |

|---|---|---|---|

| Derivative A | 2-chloro | Escherichia coli | Good |

| Derivative B | 2-azido | Escherichia coli | Good |

This table is illustrative and based on findings from related structures to demonstrate the principle of how modifying the chloro group can lead to varied biological outcomes. sphinxsai.com

Modifications to the 4-sulfamoylphenyl ring of this compound are a cornerstone of SAR studies, as this ring system is crucial for anchoring the molecule to its biological targets. The sulfonamide group (-SO2NH2) is a key pharmacophore, known to interact with various enzymes, including carbonic anhydrases and cyclooxygenases. nih.govnih.govresearchgate.net

Research on analogous acetamide-sulfonamide scaffolds has demonstrated that substitutions on the aromatic ring can significantly alter biological activity. For example, in a study of acetamide-sulfonamide conjugates as urease inhibitors, various substitutions on the sulfonamide side, such as isoxazole and diazine, led to enhanced inhibitory activity. mdpi.com The introduction of different substituents can affect the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity to the target enzyme. mdpi.com

In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, it was observed that electron-withdrawing substituents (e.g., -F, -Cl) at the 4-position of the phenyl ring resulted in higher bactericidal activity compared to electron-donating substituents (e.g., -CH3). mdpi.com This suggests that the electronic nature of the aromatic ring plays a pivotal role in the antibacterial mechanism of these compounds.

Table 2: Effect of Aromatic Ring Substitutions on Urease Inhibition for an Analogous Series

| Compound ID | Aromatic Ring Substitution | Urease Inhibition (IC50) |

|---|---|---|

| 8 | Methyl-diazine | High |

| 10 | Acetyl | High |

| 12 | Fluoro-substituted biphenyl | Moderate |

| 16 | Methyl-diazine | High |

| 18 | Acetyl | High |

Data adapted from a study on acetamide–sulfonamide scaffolds to illustrate the impact of aromatic ring modifications. mdpi.com

The amide moiety (-NHCO-) in this compound serves as a critical linker and is involved in hydrogen bonding interactions with biological targets. researchgate.net Modifications to this group can have a profound impact on the compound's biological efficacy.

The amide linkage is a common feature in many clinically used drugs due to its therapeutic potential. nih.gov In the context of this compound analogs, the amide bond's stability and conformational flexibility are key determinants of activity. For instance, the nitrogen atom of the acetamide moiety in some cyclooxygenase-II (COX-II) inhibitors has been shown to form hydrogen bonds with key amino acid residues in the enzyme's active site. archivepp.com

SAR studies have explored replacing the chloroacetyl group with other acyl groups to modulate activity. For example, conjugating ibuprofen or flurbiprofen (which contain a propionamide moiety) with various sulfa drugs resulted in potent urease inhibitors. nih.govmdpi.com This indicates that the nature of the substituent attached to the amide nitrogen is crucial.

Furthermore, the amide linkage can be part of a larger heterocyclic system. The synthesis of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates, where the acetamide is linked to an isatin (B1672199) scaffold, has yielded potent carbonic anhydrase inhibitors. nih.gov These modifications highlight the versatility of the amide moiety as a scaffold for creating diverse chemical libraries with a range of biological activities.

Table 3: Biological Activities of Compounds with Modified Amide Moieties

| Compound Class | Amide Moiety Modification | Biological Target/Activity |

|---|---|---|

| Ibuprofen-Sulfa Drug Conjugates | 2-(4-Isobutylphenyl)propanamide | Urease Inhibition mdpi.com |

| Flurbiprofen-Sulfa Drug Conjugates | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanamide | Urease Inhibition mdpi.com |

| Isatin N-phenylacetamide Sulphonamides | N-phenylacetamide-2-oxoindole | Carbonic Anhydrase Inhibition nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the physicochemical properties that govern their therapeutic effects and can be used to predict the activity of novel, unsynthesized analogs.

In a study of acetamidosulfonamide derivatives with antioxidant activity, QSAR models were constructed using multiple linear regression. researchgate.net These models showed a high correlation coefficient for radical scavenging and superoxide dismutase (SOD) activities, indicating their predictive power. researchgate.net The QSAR analysis revealed that an ethylene group connected to a pyridine ring was a significant contributor to the antioxidant activities. researchgate.net Such models can guide the rational design of new sulfonamides with potentially enhanced antioxidant properties, for instance by suggesting the incorporation of nitro groups. researchgate.net

For a series of 2-phenoxy-N-substituted acetamide analogues designed as hypoxia-inducible factor-1 (HIF-1) inhibitors, both 2D and 3D-QSAR studies were performed. nih.gov The 2D-QSAR model identified key descriptors such as the SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1 as being important for inhibitory activity. nih.gov The 3D-QSAR model, which considered steric, hydrophobic, and electrostatic fields, also showed good correlative and predictive capabilities. nih.gov These models provide a structural framework for designing new derivatives with improved HIF-1 inhibitory activity. nih.gov

QSAR models have also been developed for N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide derivatives as anticancer agents. researchgate.net The constructed models had acceptable predictive performance and were used to predict the activities of a set of in silico designed compounds, aiding in the identification of promising new candidates. researchgate.net

Table 4: Parameters from a QSAR Study on Antioxidant Acetamidosulfonamides

| Activity | Q² LOO-CV | RMSE LOO-CV | Key Structural Feature |

|---|---|---|---|

| Radical Scavenging | 0.9708 | 0.5105 | Ethylene group connected to pyridine ring researchgate.net |

Q² LOO-CV: Leave-one-out cross-validated correlation coefficient; RMSE LOO-CV: Root mean square error of leave-one-out cross-validation.

Mechanistic Correlations between Structural Features and Biological Targets

Understanding the mechanistic correlations between the structural features of this compound analogs and their biological targets is essential for rational drug design. The key structural components—the sulfonamide group, the aromatic ring, and the acetamide side chain—each play a distinct role in molecular recognition and binding.

The sulfonamide moiety is a well-established zinc-binding group, which is a key feature for the inhibition of metalloenzymes such as carbonic anhydrases (CAs). nih.govresearchgate.net The nitrogen atom of the sulfonamide group coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby inhibiting the enzyme's catalytic activity. nih.govresearchgate.net The orientation of the sulfonamide group relative to the rest of the molecule, which is influenced by the substitution pattern on the aromatic ring, is therefore critical for effective binding.

In the case of urease, another metalloenzyme containing nickel ions, acetamide-sulfonamide scaffolds have been shown to be effective inhibitors. nih.govmdpi.com Molecular docking studies have revealed that these compounds bind within the active site through electrostatic interactions with the nickel ions and hydrogen bonds with neighboring amino acid residues. nih.gov The acetamide and sulfonamide moieties both contribute to these interactions, highlighting the importance of the entire molecular scaffold.

The antibacterial activity of sulfonamides is based on their ability to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid in bacteria. While the primary mechanism is attributed to the sulfanilamide (B372717) core, modifications to the acetamide portion can influence the compound's ability to penetrate bacterial cells and interact with the target enzyme.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(4-(N-pyrimidin-2-yl sulfamoyl) phenyl) acetamide |

| 2-azido-N-(4-(N-pyrimidin-2-yl-sulfamoyl) phenyl acetamide |

| N-(4-sulfamoylphenyl)acetamide |

| 2-phenoxy-N-substituted acetamide |

| N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl) acetamide |

| N-phenylacetamide-2-oxoindole benzenesulfonamide |

| 2-chloro-N-(aryl)acetamides |

| N-(aryl)sulfonoamides |

| 2-chloro-N-(4-chlorophenyl)acetamide |

| 2-chloro-N-(2-methylphenylsulfonyl)- acetamide |

| N-(phenylsulfonyl)acetamide |

| N-(phenylsulfonyl)- 2,2-di- chloroacetamide |

| N-(4-methylphenylsulfonyl)-2,2-dichloroacetamide |

| 2-chloro-N-(4-hydroxyphenyl)acetamide |

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-chloro-N-(4-sulfamoylphenyl)acetamide

The bulk of current academic literature on this compound is centered on its synthesis and detailed structural elucidation through crystallographic studies. The compound is synthesized via the reaction of sulfanilamide (B372717) with 2-chloroethanoylchloride. nih.gov This straightforward synthesis provides a reliable method for obtaining the molecule for further study.

Crystallographic analysis has revealed significant details about its molecular geometry. The structure of this compound has been determined, with precise measurements of bond lengths and angles. nih.gov For instance, the S=O bond distances are approximately 1.43 Å, and the O=S=O bond angle is around 118.38°. nih.gov The benzene (B151609) ring and the amido group are nearly coplanar, a feature that could be significant for its interaction with biological targets. nih.gov The crystal structure is stabilized by intermolecular hydrogen bonds, which is a common feature in sulfonamide-containing compounds. nih.gov

Notably, the sulfonamide group is a well-known pharmacophore, forming the basis for a wide array of drugs, including antibacterials and carbonic anhydrase inhibitors. nih.gov Carbonic anhydrases are enzymes that are targeted for the treatment of various conditions such as glaucoma, epilepsy, and some types of cancer. nih.gov The presence of the sulfonamide moiety in this compound inherently suggests its potential as a carbonic anhydrase inhibitor, although specific studies to confirm this activity are lacking.

The chloroacetamide portion of the molecule is also of interest, as N-substituted 2-chloroacetamides are recognized as important intermediates in organic synthesis and have been investigated for their own biological activities. nih.govresearchgate.net

Crystal Data for this compound

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O₃S |

| Molecular Weight | 248.69 g/mol |

| Crystal System | Monoclinic |

| a | 4.7870 (2) Å |

| b | 14.1868 (9) Å |

| c | 16.0158 (9) Å |

| β | 90.907 (4)° |

| Volume | 1087.53 (10) ų |

Data sourced from Akkurt et al. (2010) nih.gov

Identification of Unaddressed Research Gaps and Future Investigative Prospects

Despite the foundational knowledge of its synthesis and structure, there is a significant void in the scientific literature concerning the biological activity and potential applications of this compound. The most prominent research gaps include:

Lack of Biological Screening: There is a notable absence of studies investigating the pharmacological and agrochemical properties of this compound. Its potential as an antibacterial, antifungal, anticancer, or herbicidal agent has not been systematically evaluated.

Mechanism of Action Studies: As a consequence of the lack of biological screening, the mechanism by which this compound might exert any biological effect is entirely unknown.

Structure-Activity Relationship (SAR) Studies: No research has been conducted to explore how modifications to the chemical structure of this compound could enhance its potential biological activity.

Carbonic Anhydrase Inhibition Profile: While its sulfonamide group suggests potential as a carbonic anhydrase inhibitor, there are no published studies that have tested its inhibitory activity against various carbonic anhydrase isoforms. mdpi.com

Future investigative prospects should logically be directed at filling these gaps. A primary focus should be a comprehensive screening of its biological activities. This could be followed by more targeted studies to elucidate its mechanism of action on any identified biological targets. Furthermore, the synthesis of analogues to establish a structure-activity relationship would be a crucial step in optimizing its potential efficacy.

Potential for Further Pharmaceutical and Agrochemical Applications in Advanced Research

The dual functionality of this compound, containing both a sulfonamide and a chloroacetamide moiety, opens up intriguing possibilities for its application in advanced research.

Pharmaceutical Applications:

The sulfonamide group is a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of therapeutic activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgajchem-b.comajchem-b.com The potential for this compound to act as a carbonic anhydrase inhibitor is a particularly strong avenue for future pharmaceutical research. nih.gov Further investigation could explore its efficacy in conditions where carbonic anhydrase inhibition is beneficial. Moreover, the chloroacetamide group is a reactive moiety that can form covalent bonds with biological macromolecules, a strategy used in the design of targeted enzyme inhibitors.

Agrochemical Applications:

The chloroacetamide class of compounds is well-established in the agrochemical industry, with many commercial herbicides belonging to this family. researchgate.net These herbicides typically work by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants. Given this precedent, this compound warrants investigation as a potential herbicidal agent. The N-aryl chloroacetamide scaffold has also been explored for its antimicrobial and antifungal properties, suggesting that this compound could also have applications in crop protection against various pathogens. nih.govijpsr.inforesearchgate.net Advanced research could focus on its spectrum of activity against different weed and pathogen species.

Q & A

Q. What are the standard synthetic protocols for 2-chloro-N-(4-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized for high yield?

The compound is synthesized via nucleophilic substitution under anhydrous conditions. A typical procedure involves reacting 4-sulfamoylaniline with chloroacetyl chloride in the presence of a base like K₂CO₃ under nitrogen atmosphere. Key steps include:

- Reagent ratios : 1:1 molar ratio of 4-sulfamoylaniline to chloroacetyl chloride.

- Temperature : Room temperature or controlled heating (e.g., 40–60°C) to minimize side reactions.

- Workup : Filtration and recrystallization from ethanol yield pure product with >85% efficiency .

- Optimization : Adjusting solvent polarity (e.g., acetone vs. DMF) and base strength (K₂CO₃ vs. NaH) can enhance reactivity and purity.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : Resolve intramolecular hydrogen bonds (e.g., C–H⋯O) and packing motifs (e.g., N–H⋯O chains) using SHELX software for refinement .

- NMR/IR : Confirm acetamide formation via ¹H NMR (δ 4.2 ppm for CH₂Cl, δ 10.5 ppm for NH) and IR (1690–1710 cm⁻¹ for C=O stretch) .

- Mass spectrometry : ESI-MS in positive ion mode verifies molecular weight (e.g., m/z 261.06 [M+H]⁺) .

Q. What safety protocols are recommended for handling this compound in the lab?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (toxicological data suggest irritant properties) .

- Ventilation : Use fume hoods due to potential release of chloroacetyl chloride vapors.

- Waste disposal : Segregate halogenated waste and treat via incineration .

Advanced Research Questions

Q. How does structural modification of this compound influence its biological activity?

- Sulfonamide substitution : Replacing the sulfamoyl group with nitro or hydroxyl moieties alters enzyme inhibition (e.g., carbonic anhydrase IC₅₀ values vary by >10-fold) .

- Chlorine position : Meta-substituted analogs (e.g., 3-chloro derivatives) show reduced antimicrobial activity compared to para-substituted variants, likely due to steric hindrance .

- Derivatization : Thio/seleno-acetamide derivatives exhibit enhanced VEGFR-2 inhibition (e.g., compound 3b in shows IC₅₀ = 0.12 μM).

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

- Docking studies : Use AutoDock Vina to predict binding affinity to VEGFR-2 or PPARγ. Validate with experimental IC₅₀ data and molecular dynamics simulations to assess stability .

- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with carbonic anhydrase XII inhibition (R² > 0.85 in ).

Q. What analytical methods resolve contradictions in reported biological activity data?

- Assay variability : Compare MIC values under standardized CLSI guidelines for antimicrobial studies .

- Cytotoxicity controls : Use MTT assays on non-cancerous cell lines (e.g., HEK-293) to distinguish selective toxicity .

- Batch consistency : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .

Q. How does this compound synergize with antibiotics against multidrug-resistant pathogens?

- Combination studies : Test with β-lactams (e.g., meropenem) or fluoroquinolones (e.g., ciprofloxacin) using checkerboard assays. Synergy is indicated by FIC index <0.5 .

- Mechanistic insight : Disruption of bacterial efflux pumps or biofilm formation (assessed via confocal microscopy) may explain enhanced efficacy .

Q. What strategies improve the scalability of derivatives for preclinical testing?

- Continuous flow synthesis : Optimize residence time and temperature for intermediates like 26 (98% yield in ).

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) for gram-scale production of thioacetamide derivatives .

Methodological Challenges

Q. How are hydrogen-bonding networks in crystal structures analyzed to predict solubility?

- Mercury software : Map intermolecular interactions (e.g., N–H⋯O chains along the c-axis in ).

- Solubility prediction : Correlate lattice energy (calculated via DFT) with experimental logP values (e.g., logP = 1.9 for the parent compound) .

Q. What techniques validate enzyme inhibition mechanisms beyond IC₅₀ measurements?

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for carbonic anhydrase .

- Kinetic assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.